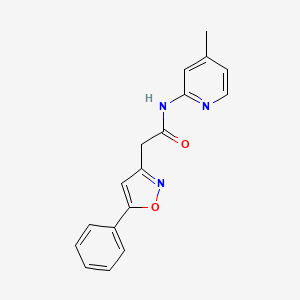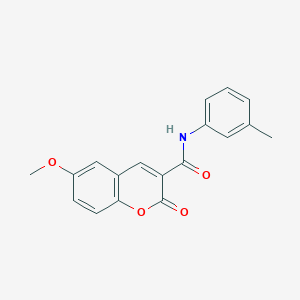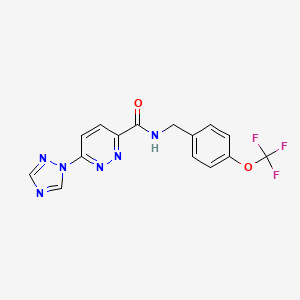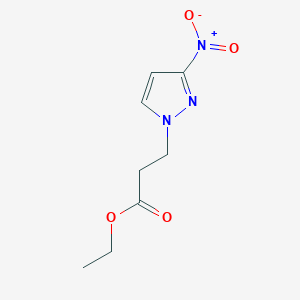
N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibitors
A study focused on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, including structures akin to "N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide", for use as corrosion inhibitors. These compounds were tested for their corrosion prevention efficiencies in both acidic and oil medium, showing promising results. The study illustrates the compound's application in protecting metals against corrosion, highlighting its potential in industrial applications (Yıldırım & Cetin, 2008).
Anticancer Activity
Another research avenue explores derivatives similar to "N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide" for their anticancer properties. One study synthesized new compounds to test against human lung adenocarcinoma cells, identifying several with significant selective cytotoxicity. This work underscores the compound's potential as a scaffold for developing anticancer agents, contributing to the ongoing search for more effective cancer treatments (Evren et al., 2019).
Coordination Complexes and Antioxidant Activity
Research has also delved into the synthesis of coordination complexes involving pyrazole-acetamide derivatives, like "N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide", and their antioxidant activities. Such studies have led to the development of compounds with significant antioxidant properties, indicating potential applications in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial Agents
Furthermore, the compound's framework has been employed in the synthesis of new thiazolidin-4-one derivatives, aimed at evaluating their antimicrobial activity. These studies reveal the compound's utility in developing new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Baviskar, Khadabadi, & Deore, 2013).
Photoregulated Pharmaceutical Release
Lastly, innovative applications in drug delivery have been explored, where derivatives of "N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide" are utilized in the development of photoresponsive hydrogel materials. These materials aim to control the release and uptake of pharmaceuticals in aqueous media, offering new avenues for targeted and controlled drug delivery systems (Gong, Wong, & Lam, 2008).
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-7-8-18-16(9-12)19-17(21)11-14-10-15(22-20-14)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIELGPMYUJXIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)

![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2435348.png)



![7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435354.png)

![Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate](/img/structure/B2435358.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2435360.png)



![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2435366.png)